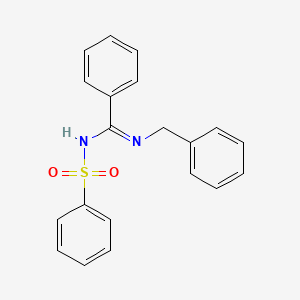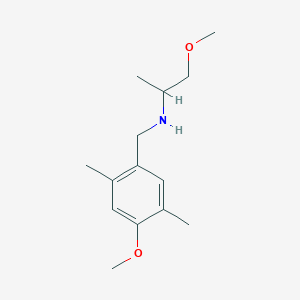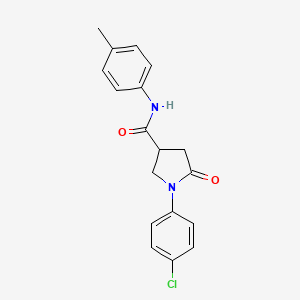![molecular formula C17H21N3O4S B4914563 N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4914563.png)
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of azepane, sulfonyl, phenyl, oxazole, and carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and subsequent coupling with the oxazole and carboxamide groups. One common method involves the photochemical dearomative ring expansion of nitroarenes to form azepanes, followed by sulfonylation and coupling with the oxazole and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced sulfide forms of the compound .
Applications De Recherche Scientifique
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-NITROBENZAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-[(4-CHLOROBENZYL)SULFANYL]ACETAMIDE
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-12-16(19-24-13)17(21)18-14-6-8-15(9-7-14)25(22,23)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPWLNPPKASDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B4914485.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4914515.png)


![2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4914531.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4914532.png)
![2-(2-bicyclo[2.2.1]heptanyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B4914535.png)
![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]phenyl]benzamide](/img/structure/B4914542.png)
![2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide](/img/structure/B4914546.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4914557.png)
![1-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4914567.png)

![[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B4914581.png)
